[2-(Ethylsulfanyl)phenyl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a benzoyl group and an ethylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with 4-phenylpiperazine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. Additionally, the ethylsulfanyl group can undergo oxidation to generate reactive oxygen species, which can induce cellular responses.
Comparison with Similar Compounds
- 1-[2-(ETHYLSULFANYL)BENZOYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
- 1-[2-(ETHYLSULFANYL)BENZOYL]-4-(THIOPHEN-3-YL)PIPERIDINE
Uniqueness: 1-[2-(ETHYLSULFANYL)BENZOYL]-4-PHENYLPIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylsulfanyl and benzoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2OS |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2OS/c1-2-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
BQBHKJIWKWWSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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